molecular formula C10H13NO2 B13032101 (2S)-2-amino-2-(4-ethylphenyl)acetic acid

(2S)-2-amino-2-(4-ethylphenyl)acetic acid

Cat. No.: B13032101
M. Wt: 179.22 g/mol
InChI Key: PWKCANDKDKPYIT-VIFPVBQESA-N
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Description

(2S)-2-amino-2-(4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-ethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to direct the formation of the desired enantiomer. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis or enzymatic resolution. Enzymatic resolution uses enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess. This method is advantageous due to its high selectivity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-ethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of (2S)-2-nitro-2-(4-ethylphenyl)acetic acid.

    Reduction: Formation of (2S)-2-amino-2-(4-ethylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2S)-2-amino-2-(4-ethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-2-(4-methylphenyl)acetic acid
  • (2S)-2-amino-2-(4-isopropylphenyl)acetic acid
  • (2S)-2-amino-2-(4-tert-butylphenyl)acetic acid

Uniqueness

(2S)-2-amino-2-(4-ethylphenyl)acetic acid is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological interactions. This substitution can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-2-(4-ethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

PWKCANDKDKPYIT-VIFPVBQESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](C(=O)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

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